3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide
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Overview
Description
3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal Catalyzed Reactions: Utilizing catalysts such as copper or silver to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: Employing reducing agents to cyclize precursor molecules into the indazole structure.
Nitration and Amination: Introducing nitro and amino groups through nitration and amination reactions, respectively.
Industrial Production Methods
Industrial production methods often focus on optimizing yield and purity while minimizing byproducts. Techniques such as solvent-free reactions and the use of efficient catalysts are commonly employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine .
Scientific Research Applications
3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against various cancer cell lines.
Medicine: Explored for its therapeutic potential in treating inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For instance, it may inhibit cell growth by interfering with DNA synthesis or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: Similar structure but with a chloro group instead of a nitro group.
3-Amino-N-phenyl-1H-indazole-1-carboxamides: Variants with different substituents on the phenyl ring.
Uniqueness
3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, plays a crucial role in its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C21H17N5O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-amino-N-(4-benzylphenyl)-5-nitroindazole-1-carboxamide |
InChI |
InChI=1S/C21H17N5O3/c22-20-18-13-17(26(28)29)10-11-19(18)25(24-20)21(27)23-16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,22,24)(H,23,27) |
InChI Key |
RHKKYFKNAKEADS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=N3)N |
Origin of Product |
United States |
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